

5-Chloro-6-methoxypyridin-3-amine: A Technical Safety and Hazard Guide

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Compound of Interest

Compound Name: 5-Chloro-6-methoxypyridin-3-amine

Cat. No.: B599975

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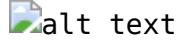
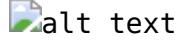
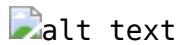
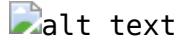
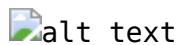
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and hazard information for **5-Chloro-6-methoxypyridin-3-amine** (CAS No: 158387-20-3). The information is compiled from various safety data sheets and toxicological databases to assist researchers, scientists, and drug development professionals in handling this compound safely.

Hazard Identification and Classification

5-Chloro-6-methoxypyridin-3-amine is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute oral toxicity, skin irritation, serious eye damage/irritation, and respiratory irritation.[1][2]

Table 1: GHS Hazard Classification for **5-Chloro-6-methoxypyridin-3-amine**

Hazard Class	Category	Hazard Statement	Signal Word	GHS Pictogram
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed[1][2]	Warning	 alt text
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation[1][2]	Warning	 alt text
Serious Eye Damage/Eye Irritation	Category 1 / 2A	H318: Causes serious eye damage / H319: Causes serious eye irritation[1][2]	Danger / Warning	 alt text  alt text
Specific Target Organ Toxicity - Single Exposure	Category 3	H335: May cause respiratory irritation[1][2]	Warning	 alt text

Note: Quantitative toxicity data, such as LD50 values, for **5-Chloro-6-methoxypyridin-3-amine** are not readily available in the public domain. The hazard classifications are based on aggregated GHS information.

Precautionary Measures and First Aid

Precautionary Statements:

- Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.[3][4]
- Response:
 - If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. [2]

- If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[2][3]
- If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3]
- Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[3]
- Disposal: Dispose of contents/container to an approved waste disposal plant.[3]

Experimental Protocols for Hazard Assessment

While specific experimental data for **5-Chloro-6-methoxypyridin-3-amine** is not publicly available, the following sections describe the standard methodologies based on OECD guidelines for assessing the types of hazards identified for this compound.

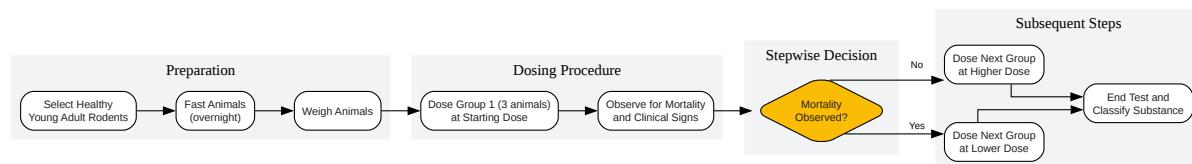
Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance. It involves a stepwise procedure with the use of a limited number of animals.

Methodology:

- Animal Selection: Healthy, young adult rodents (usually rats, preferably females) are used.
- Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.
- Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).
- Stepwise Procedure:

- A group of three animals is dosed at the selected starting dose.
- If no mortality is observed, the next group is dosed at the next higher fixed dose level.
- If mortality is observed, the next group is dosed at the next lower fixed dose level.
- The test is stopped when a dose that causes mortality or clear signs of toxicity is identified, or when no effects are seen at the highest dose level.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Pathology: A gross necropsy is performed on all animals at the end of the observation period.



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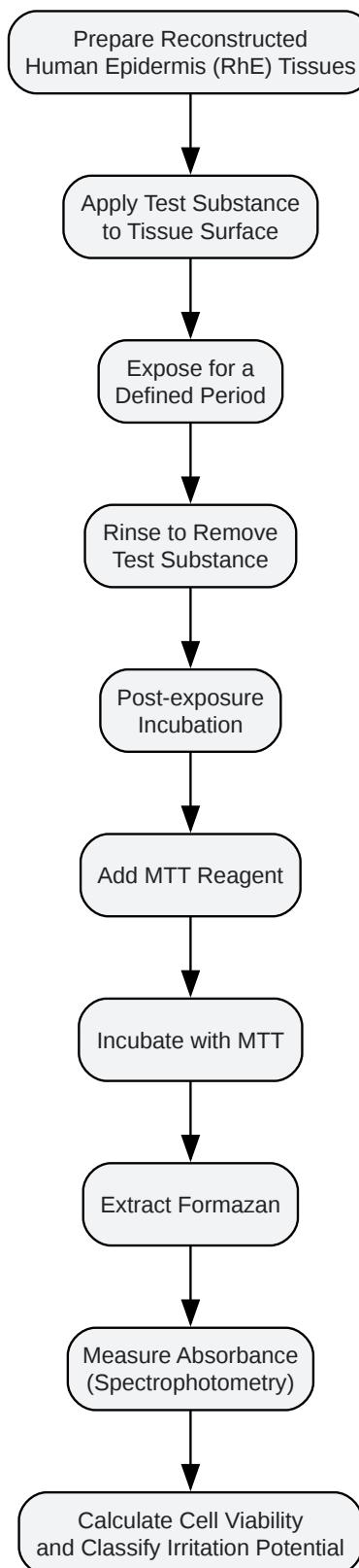
Acute Oral Toxicity (OECD 423) Workflow

Skin Irritation/Corrosion (OECD Guideline 439: In Vitro Skin Irritation)

This in vitro test method uses reconstructed human epidermis (RhE) models to assess the skin irritation potential of chemicals.

Methodology:

- **Tissue Preparation:** Commercially available RhE tissue models are pre-incubated in a defined culture medium.
- **Test Substance Application:** A small amount of the test substance (liquid or solid) is applied topically to the surface of the RhE tissue.
- **Exposure and Incubation:** The tissues are exposed to the test substance for a defined period (e.g., 60 minutes), after which the substance is removed by rinsing. The tissues are then incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.
- **Viability Assessment:** Cell viability is determined by measuring the conversion of a vital dye (e.g., MTT) into a colored formazan salt by the mitochondria of viable cells. The amount of formazan produced is quantified spectrophotometrically.
- **Data Analysis:** The percentage of viable cells in the treated tissues is calculated relative to negative controls. A reduction in cell viability below a certain threshold (typically $\leq 50\%$) indicates that the substance is an irritant.



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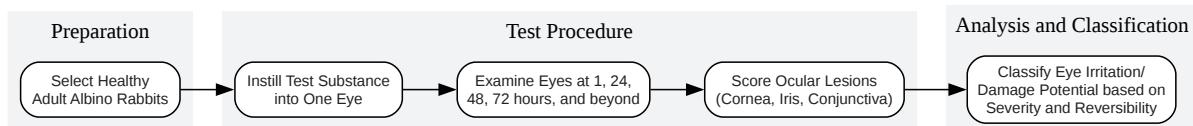
In Vitro Skin Irritation (OECD 439) Workflow

Serious Eye Damage/Irritation (OECD Guideline 405: Acute Eye Irritation/Corrosion)

This in vivo test is used to assess the potential of a substance to cause eye irritation or damage.

Methodology:

- **Animal Selection:** Healthy, adult albino rabbits are typically used.
- **Test Substance Instillation:** A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
- **Observation:** The eyes are examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation. The observation period may be extended up to 21 days to assess the reversibility of the effects.
- **Scoring:** Ocular reactions are scored according to a standardized system.
- **Classification:** The substance is classified based on the severity and reversibility of the observed ocular lesions.



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